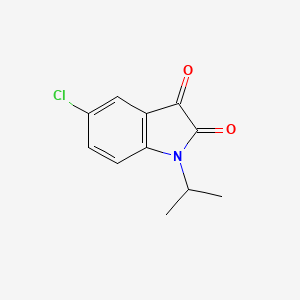

5-Chloro-1-isopropylindoline-2,3-dione

Description

Historical Development and Discovery of Isatin (B1672199) (1H-indole-2,3-dione)

The history of isatin is intrinsically linked to the study of the natural dye indigo (B80030). In 1840, French chemist Auguste Laurent and German chemist Otto Linné Erdmann independently reported the isolation of a new compound from the oxidation of indigo using nitric acid and chromic acids. nih.gov They named this orange-red crystalline substance "isatin." nih.govfrontiersin.org The elucidation of its correct chemical structure was later attributed to Adolf von Baeyer, who, along with Adolph Emmerling, also achieved the first synthesis of indigo from isatin, a landmark achievement in synthetic organic chemistry. researchgate.netresearchgate.net

The initial synthesis of isatin was a degradative one, starting from a complex natural product. However, the quest for more efficient and versatile synthetic routes led to the development of several named reactions that are still fundamental in organic chemistry today. These methods allowed for the preparation of isatin and its substituted derivatives from simpler aromatic precursors, significantly expanding the scope of isatin chemistry.

| Synthesis Method | Year Reported | Brief Description |

|---|---|---|

| Baeyer-Emmerling Indigo Synthesis (related) | 1869 | While focused on indigo, Baeyer's work involved the reduction of isatin derivatives, fundamentally linking the two structures. |

| Sandmeyer Isatin Synthesis | 1919 | A two-step process involving the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of strong acid. nih.govresearchgate.net This remains one of the most common methods for isatin synthesis. frontiersin.orgbenthamdirect.com |

| Martinet Isatin Synthesis | 1913 | Involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid to produce a dioxindole, which can be a precursor to isatin derivatives. nih.govpnu.ac.ir |

| Stolle Isatin Synthesis | 1913-1922 | This method involves the reaction of anilines with oxalyl chloride to form a chlorooxalylanilide intermediate, which is subsequently cyclized using a Lewis acid catalyst like aluminum chloride. frontiersin.orgscilit.com |

These foundational synthetic methods paved the way for extensive exploration of isatin chemistry, allowing researchers to systematically modify the isatin core and investigate the properties of its derivatives.

Significance of Substituted Indoline-2,3-diones in Contemporary Organic and Medicinal Chemistry Research

The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The presence of a planar, rigid bicyclic system, a hydrogen bond donor (at the N-1 position, if unsubstituted), and two carbonyl groups at positions 2 and 3, provides multiple points for molecular recognition and interaction with enzymes and receptors. benthamdirect.com Consequently, substituted indoline-2,3-diones have been the subject of intensive research, leading to the discovery of compounds with a broad spectrum of pharmacological activities.

The versatility of the isatin core allows for substitutions at several positions, primarily at the N-1 position and on the aromatic ring (positions 4, 5, 6, and 7), as well as reactions at the C-3 carbonyl group. These modifications can significantly influence the biological activity of the resulting derivatives. For instance, substitution at the C-5 position has been shown to be particularly important for enhancing certain therapeutic properties. benthamdirect.comnih.gov

The diverse biological activities demonstrated by substituted isatins make them promising candidates for drug development in various therapeutic areas. nih.govresearchgate.net

| Activity | Description |

|---|---|

| Anticancer | Isatin derivatives have shown potent activity against various cancer cell lines, including breast, colon, and liver cancer. frontiersin.orgnih.govbenthamdirect.com Some act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases. acs.org |

| Antimicrobial | Derivatives exhibit activity against a range of bacteria and fungi. frontiersin.orgbiomedres.usfarmaceut.org Halogenation at the C-5 position has been noted to enhance antibacterial activity. nih.gov |

| Antiviral | Isatin derivatives have been investigated for their antiviral properties, including activity against HIV and other viruses. nih.govbiomedres.us An early example is Methisazone, an isatin derivative once used against smallpox. nih.gov |

| Anticonvulsant | Certain isatin-based compounds have demonstrated anticonvulsant effects in various preclinical models. nih.govnih.gov |

| Anti-inflammatory | The scaffold has been used to develop compounds that inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in inflammatory processes. frontiersin.org |

| Antitubercular | Substituted indolinones have been tested for activity against Mycobacterium tuberculosis. nih.govmdpi.com |

This wide range of biological activities underscores the importance of the indoline-2,3-dione scaffold as a foundational structure in the design and synthesis of new therapeutic agents. frontiersin.orgnih.gov

Structural Framework and Nomenclature of 5-Chloro-1-isopropylindoline-2,3-dione within the Isatin Class

The chemical compound this compound belongs to the class of substituted isatins. Its nomenclature and structural framework are systematically derived from the parent isatin molecule.

The core structure is indoline-2,3-dione , which describes a bicyclic system where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring, with carbonyl groups at positions 2 and 3. The numbering of the atoms in the isatin ring system begins with the nitrogen atom as position 1, proceeds around the five-membered ring, and then continues around the six-membered benzene ring.

The specific name This compound indicates the following substitutions on the basic isatin framework:

5-Chloro : A chlorine atom (Cl) is attached to position 5 of the benzene ring.

1-isopropyl : An isopropyl group [-CH(CH₃)₂] is attached to the nitrogen atom at position 1.

The presence of the electron-withdrawing chlorine atom at the C-5 position and the alkyl isopropyl group at the N-1 position significantly alters the electronic and steric properties of the molecule compared to the parent isatin. These modifications are crucial in determining its chemical reactivity and biological activity.

| Identifier | Value |

|---|---|

| IUPAC Name | 5-chloro-1-propan-2-yl-1H-indole-2,3-dione |

| CAS Number | 87423-60-7 bldpharm.com |

| Molecular Formula | C₁₁H₁₀ClNO₂ bldpharm.com |

| Molecular Weight | 223.66 g/mol bldpharm.com |

| SMILES Code | O=C1N(C(C)C)C2=C(C=C(Cl)C=C2)C1=O bldpharm.com |

The synthesis of this specific compound would typically follow established methods for N-alkylation of a pre-formed 5-chloroisatin (B99725) intermediate. The synthesis of related N-alkylated 5-chloro-isatins often involves reacting 5-chloro-1H-indole-2,3-dione with an appropriate alkylating agent under basic conditions. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-propan-2-ylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)11(13)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDOXIIBOHFSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1 Isopropylindoline 2,3 Dione

General Synthetic Strategies for the Indoline-2,3-dione Core

The indoline-2,3-dione, or isatin (B1672199), scaffold is a cornerstone of many biologically active compounds. dergipark.org.trnih.govresearchgate.net Its synthesis has been a subject of extensive research, leading to the development of several robust methods.

Classical Synthetic Approaches (e.g., Sandmeyer, Stolle, Martinet, Gassman Methods)

The traditional methods for synthesizing the isatin core remain widely used due to their reliability and broad applicability. These approaches typically begin with substituted anilines to produce the corresponding substituted isatins.

Sandmeyer Isatin Synthesis: This is one of the oldest and most straightforward methods for preparing isatins. wikipedia.org The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to create an isonitrosoacetanilide intermediate. dergipark.org.trsynarchive.combiomedres.us This intermediate is then isolated and cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product with good yields, often exceeding 75%. wikipedia.orgsynarchive.com To obtain a 5-chloro substituted isatin, 4-chloroaniline (B138754) would be the logical starting material.

Stolle Isatin Synthesis: Considered a strong alternative to the Sandmeyer method, the Stolle synthesis is particularly effective for producing both substituted and unsubstituted isatins. wikipedia.org This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. biomedres.uschemicalbook.com This intermediate subsequently undergoes cyclization facilitated by a Lewis acid, such as aluminum trichloride (B1173362) or titanium tetrachloride, to form the indoline-2,3-dione ring. dergipark.org.trwikipedia.org

Martinet Isatin Synthesis: In this method, an aromatic amine reacts with an oxomalonate (B1226002) ester or its hydrate in the presence of an acid. hilarispublisher.com This reaction forms a 3-(3-hydroxy-2-oxindole) carboxylic acid derivative, which is then subjected to oxidative decarboxylation to produce the isatin. nih.govhilarispublisher.com

Gassman Isatin Synthesis: This approach provides substituted isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. researchgate.netbiomedres.ushilarispublisher.com It offers a distinct pathway to the isatin core and is valuable for creating specific substitution patterns. dergipark.org.tr

| Method | Starting Materials | Key Intermediate | Key Reagents | Reference |

|---|---|---|---|---|

| Sandmeyer | Aniline, Chloral Hydrate, Hydroxylamine | Isonitrosoacetanilide | H₂SO₄ | wikipedia.orgsynarchive.combiomedres.us |

| Stolle | Aniline, Oxalyl Chloride | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃) | wikipedia.orgbiomedres.uschemicalbook.com |

| Martinet | Aromatic Amine, Oxomalonate Ester | 3-(3-hydroxy-2-oxindole) carboxylic acid derivative | Acid, Oxidizing Agent | nih.govhilarispublisher.com |

| Gassman | Aniline | 3-Methylthio-2-oxindole | Oxidizing Agent | biomedres.ushilarispublisher.com |

Development of Novel and Environmentally Benign Synthetic Protocols

In response to the growing need for sustainable chemical processes, several new and eco-friendly methods for isatin synthesis have been developed. These protocols often offer milder reaction conditions, avoid harsh reagents, and utilize greener solvents.

One modern approach involves the direct oxidation of indoles or oxindoles. wikipedia.org For instance, a convenient, metal-free oxidation of oxindoles can be achieved using molecular oxygen with tert-butyl nitrite (B80452) as an additive, providing isatins in moderate to high yields. organic-chemistry.orgorganic-chemistry.org Other environmentally friendly methods include the oxidation of indoles using photosensitizers and O₂ as the oxidant, or the use of I₂/TBHP as the catalytic system. nih.govorganic-chemistry.org Electrochemical methods that use molecular oxygen as the sole oxidant also represent a green alternative for the synthesis of isatins from indoles. organic-chemistry.org Furthermore, reactions conducted in aqueous media, such as the synthesis of spirooxindole moieties via a three-component reaction, highlight the shift towards more sustainable synthetic strategies. nih.govresearchgate.net

Regioselective Functionalization Strategies for the 5-Chloro-1-isopropylindoline-2,3-dione Scaffold

The synthesis of the target compound, this compound, requires precise control over the placement of substituents on the isatin ring. The most logical and commonly employed strategy involves the initial synthesis of 5-chloroindoline-2,3-dione, followed by the introduction of the isopropyl group at the nitrogen atom (N-1).

N-Alkylation Methodologies at the Indoline Nitrogen (N-1)

The N-functionalization of the isatin core is a common and generally straightforward transformation. wikipedia.org N-alkylation not only allows for the introduction of various functional groups but also enhances the stability of the isatin nucleus towards bases while preserving its reactivity. nih.gov

The standard procedure for N-alkylation involves the generation of the highly conjugated isatin anion using a base, followed by treatment with an appropriate alkylating agent, such as an alkyl halide. nih.gov A variety of bases can be employed, including sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). nih.govresearchgate.net Microwave-assisted N-alkylation has also been shown to be highly efficient, significantly reducing reaction times and improving yields compared to conventional heating methods. nih.govresearchgate.net

To synthesize this compound, the N-alkylation of 5-chloroindoline-2,3-dione is required. This would be achieved by reacting the 5-chloro-isatin with an isopropylating agent, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a suitable base.

An analogous procedure is the N-methylation of 5-chloro-1H-indole-2,3-dione, which has been successfully carried out using methyl iodide in DMF with potassium carbonate as the base. researchgate.net Similarly, the N-alkylation of 5-chloro-1H-indole-2,3-dione with propargyl bromide under phase transfer catalysis conditions using K₂CO₃ demonstrates the feasibility of attaching larger alkyl groups to the nitrogen atom of the chlorinated isatin core. researchgate.net Based on these examples, the reaction of 5-chloroindoline-2,3-dione with an isopropyl halide (e.g., 2-bromopropane) and a base like K₂CO₃ in DMF would be the expected route to obtain this compound.

| Substrate | Alkylating Agent | Base/Solvent System | Conditions | Reference |

|---|---|---|---|---|

| Isatin | Alkyl Halides | K₂CO₃ or Cs₂CO₃ / DMF or NMP | Microwave Irradiation | nih.gov |

| Isatins | Alkyl Halides | KF/Al₂O₃ / Acetonitrile | Microwave or Thermal | researchgate.net |

| 5-Chloro-1H-indole-2,3-dione | Methyl Iodide | K₂CO₃ / DMF | Ambient Temperature | researchgate.net |

| 5-Chloro-1H-indole-2,3-dione | Propargyl Bromide | K₂CO₃ / DMF (Phase Transfer Catalysis) | Room Temperature | researchgate.net |

Halogenation at the Aromatic C-5 Position

The introduction of a chlorine atom at the C-5 position of the indoline-2,3-dione ring is a key step. This can be accomplished either by starting with a pre-halogenated precursor or by direct halogenation of the isatin ring.

The most common and regioselective method is to begin the synthesis with a correspondingly substituted aniline. nih.gov To obtain 5-chloroindoline-2,3-dione, one would start with 4-chloroaniline and apply one of the classical isatin synthesis methods, such as the Sandmeyer procedure. nih.govresearchgate.net This approach ensures that the chlorine atom is unambiguously positioned at C-5.

Alternatively, direct electrophilic aromatic substitution on the isatin ring is possible. The electron-withdrawing nature of the carbonyl groups directs incoming electrophiles to the C-5 and C-7 positions. wikipedia.orgchemicalbook.com For example, the nitration of isatin using potassium nitrate (B79036) in sulfuric acid occurs at the C-5 position, demonstrating the feasibility of regioselective electrophilic substitution. researchgate.net While direct chlorination of N-isopropylindoline-2,3-dione is theoretically possible, controlling the regioselectivity to exclusively obtain the 5-chloro isomer might be challenging and could lead to a mixture of products. Therefore, the synthetic route starting from 4-chloroaniline is generally preferred for its high regioselectivity.

Specific Approaches for 5-Chloro Introduction

The introduction of the chlorine atom at the 5-position of the indoline-2,3-dione core is typically achieved by utilizing a chlorinated precursor rather than by direct chlorination of the parent isatin ring. The most common and effective strategy is to begin the synthesis with a starting material that already contains the chlorine atom in the desired position.

A widely employed method is a variation of the Sandmeyer isatin synthesis. researchgate.netresearchgate.net This approach begins with a substituted aniline, in this case, 4-chloroaniline. The synthesis proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized to form the indoline-2,3-dione ring system.

The key steps are:

Amidation: 4-chloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride. researchgate.netresearchgate.net This reaction forms 4-chloro-isonitrosoacetanilide.

Cyclization: The intermediate, 4-chloro-isonitrosoacetanilide, is then treated with a strong acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic substitution (cyclization) to yield 5-chloro-1H-indole-2,3-dione (also known as 5-chloroisatin). researchgate.netresearchgate.net

This method is advantageous because it unambiguously places the chlorine atom at the 5-position, dictated by the structure of the initial 4-chloroaniline. Direct chlorination of 1-isopropylindoline-2,3-dione is less common as it can lead to a mixture of products and potential side reactions. Starting with the chlorinated aniline ensures high regioselectivity for the final product.

Integrated Synthetic Sequences for the Preparation of this compound

Stage 1: Synthesis of 5-Chloro-1H-indole-2,3-dione

As detailed previously, this stage involves the synthesis of the core heterocyclic structure from 4-chloroaniline.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-chloroaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HCl | 4-chloro-isonitrosoacetanilide |

| 2 | 4-chloro-isonitrosoacetanilide | Concentrated Sulfuric Acid, Heat | 5-Chloro-1H-indole-2,3-dione |

Stage 2: N-Alkylation

With the 5-chloroisatin (B99725) core prepared, the final step is the introduction of the isopropyl group at the nitrogen atom (N-1 position). This is a standard N-alkylation reaction. researchgate.netresearchgate.netresearchgate.net

| Step | Reactant | Reagents/Conditions | Product |

| 3 | 5-Chloro-1H-indole-2,3-dione | An isopropyl halide (e.g., 2-bromopropane), a base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF) | This compound |

In this step, the base deprotonates the nitrogen of the isatin ring, creating a nucleophilic anion. This anion then attacks the isopropyl halide in a nucleophilic substitution reaction to form the final product. The use of phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can also facilitate this reaction. researchgate.net

Purification and Characterization Methodologies for Substituted Indoline-2,3-diones

The purification and structural confirmation of the synthesized this compound and its precursors are critical to ensure the identity and purity of the final compound. A suite of standard laboratory techniques is employed for this purpose.

Purification Methodologies

Following the synthesis, the crude product is typically isolated and purified using one or more of the following methods:

| Method | Description | Common Solvents/Materials |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. researchgate.net | Ethanol, Ethanol/Water, Ethyl acetate. researchgate.netfarmaceut.orggoogle.com |

| Column Chromatography | The product mixture is passed through a column of a stationary phase (commonly silica (B1680970) gel). A solvent system (eluent) is used to move the components at different rates, allowing for their separation. researchgate.netacs.org | Silica gel, Ethyl acetate/Hexane mixtures. researchgate.netacs.org |

| Filtration and Washing | After precipitation or crystallization, the solid product is collected by filtration and washed with a cold solvent to remove residual impurities. researchgate.net | Cold water, Ethanol. researchgate.net |

Characterization Methodologies

Once purified, the structure of the indoline-2,3-dione derivative is confirmed using various analytical and spectroscopic techniques. These methods provide information about the compound's molecular structure, connectivity, and composition, without revealing specific quantitative data like chemical shifts or mass-to-charge ratios.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons (¹H NMR) and carbon atoms (¹³C NMR) and their connectivity. acs.orgnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution techniques (HRESIMS). researchgate.netresearchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule, such as the carbonyl (C=O) groups characteristic of the dione (B5365651) structure. acs.org |

| Melting Point Analysis | A sharp melting point range is a strong indicator of the purity of a crystalline solid. google.comacs.org |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N, Cl) in the compound, which can be compared to the calculated theoretical values to confirm the molecular formula. farmaceut.org |

| X-ray Crystallography | For crystalline compounds, this technique can determine the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. researchgate.netresearchgate.net |

| Thin-Layer Chromatography (TLC) | Used to monitor the progress of a reaction and to assess the purity of the product by comparing the number of spots for the crude material versus the purified compound. google.com |

Chemical Reactivity and Transformation Mechanisms of Indoline 2,3 Diones

Nucleophilic and Electrophilic Reactions at Key Reactive Sites

The isatin (B1672199) framework features three primary sites for chemical reactions: the C-2 (amide) carbonyl group, the C-3 (ketone) carbonyl group, and the N-1 nitrogen atom. nih.gov The C-3 carbonyl is highly electrophilic and is the most reactive site for nucleophilic attack. researchgate.net The C-2 amide carbonyl is less reactive due to resonance delocalization with the nitrogen lone pair. The N-1 position, when unsubstituted, possesses an acidic proton that can be removed by a base, rendering the nitrogen nucleophilic for subsequent reactions like alkylation or acylation. nih.govresearchgate.net In the case of 5-Chloro-1-isopropylindoline-2,3-dione, the N-1 position is already substituted, precluding reactions that require an N-H proton.

The two carbonyl groups at the C-2 and C-3 positions are key to the diverse reactivity of the indoline-2,3-dione scaffold. nih.govresearchgate.net The C-3 keto group is particularly reactive towards nucleophiles, behaving similarly to a prochiral ketone. researchgate.net This high reactivity allows for a multitude of transformations, including condensation, addition, and rearrangement reactions. nih.govtandfonline.com

The electrophilic C-3 carbonyl of isatin derivatives readily undergoes condensation reactions with various nucleophiles containing a primary amino group, such as hydrazides and amino acids. These reactions typically involve the initial nucleophilic attack of the amino group on the C-3 carbonyl, followed by dehydration to form a C=N double bond (a Schiff base or hydrazone).

For instance, the reaction of isatin derivatives with hydrazides leads to the formation of isatin-3-hydrazones. This reaction is a cornerstone for the synthesis of various heterocyclic systems. The general mechanism involves the formation of a carbinolamine intermediate which then eliminates a water molecule.

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| Isatin Derivative | Hydrazide (R-NHNH₂) | Isatin-3-hydrazone | nih.gov |

| Isatin Derivative | Amino Acid | Schiff Base | nih.gov |

| Isatin Derivative | Acetaldehyde | 3-substituted 3-hydroxyindolin-2-one | nih.gov |

These condensation products serve as versatile intermediates for further synthetic manipulations, leading to a wide array of biologically significant molecules. nih.gov

The C-3 position of the indoline-2,3-dione ring is a highly versatile center for the construction of spirocyclic systems. nih.govresearchgate.net Spirooxindoles, which contain a spiro-fused ring at the C-3 position, are a prominent class of compounds in medicinal chemistry. These structures are typically synthesized through cycloaddition reactions or multi-component reactions where the C-3 carbonyl acts as an electrophile. researchgate.net

One common strategy involves the reaction of an isatin derivative with a compound containing two nucleophilic sites or a 1,3-dipole. The high reactivity of the C-3 carbonyl group facilitates the initial bond formation, triggering a cascade of reactions that culminates in the formation of a spiro-fused ring. researchgate.netresearchgate.net

| Reaction Type | Reactants | Product | Ref. |

| Multi-component reaction | Indoline-2,3-dione, malononitrile, carbon disulfide, dimedone | Spiro[indoline-3,4′- nih.govtandfonline.comdithiine] derivative | researchgate.net |

| 1,3-Dipolar Cycloaddition | Isatin derivative, Azomethine ylide | Spiro[indole-3,2'-pyrrolidine] | nih.gov |

The resulting spirooxindoles often possess complex three-dimensional structures and are of significant interest in drug discovery. researchgate.net

The nitrogen atom at the N-1 position of the indoline-2,3-dione ring plays a crucial role in its chemistry. nih.gov In unsubstituted isatins, the N-H proton is acidic and can be readily deprotonated by a base to form an anion. This anion is a potent nucleophile and can participate in various substitution reactions. researchgate.net For this compound, this position is already functionalized, which influences its solubility and reactivity in subsequent transformations at other sites. The synthesis of this specific compound involves the N-alkylation of its precursor, 5-chloroisatin (B99725). researchgate.net

N-alkylation is a fundamental transformation for modifying the properties of isatin derivatives. The reaction typically proceeds by treating the N-H isatin with a base (like potassium carbonate) to generate the nucleophilic nitrogen anion, followed by the addition of an alkylating agent (e.g., an alkyl halide). researchgate.netresearchgate.net

The synthesis of various N-substituted 5-chloroisatins has been reported, demonstrating the feasibility of this reaction. For example, 5-chloro-1-methylindoline-2,3-dione was synthesized by reacting 5-chloro-1H-indole-2,3-dione with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium fluoride. researchgate.net Similarly, 1-benzyl-5-chloroindoline-2,3-dione and 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione have been prepared using corresponding alkyl halides. researchgate.netresearchgate.net The synthesis of this compound would follow a similar pathway, using an isopropyl halide or a related alkylating agent.

| Precursor | Alkylating Agent | Base/Catalyst | Product | Ref. |

| 5-chloro-1H-indole-2,3-dione | Methyl iodide | K₂CO₃ / TBAF | 5-chloro-1-methylindoline-2,3-dione | researchgate.net |

| 5-chloro-1H-indole-2,3-dione | Benzyl (B1604629) bromide | K₂CO₃ / TBAF | 1-benzyl-5-chloroindoline-2,3-dione | researchgate.net |

| 5-chloro-1H-indole-2,3-dione | Propargyl bromide | K₂CO₃ | 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione | researchgate.net |

| 5-chloro-1H-indole-2,3-dione | Bromo-N,N-dimethylethanamine | K₂CO₃ / TBAB | 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | researchgate.net |

N-acylation reactions can be performed in a similar manner, using acylating agents like acid chlorides or anhydrides to introduce an acyl group at the N-1 position.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comacademicjournals.org For isatin derivatives with an N-H proton, the nitrogen can act as the active hydrogen component, leading to the formation of N-Mannich bases. oarjbp.com

The reaction proceeds via the formation of an Eschenmoser-like salt from the aldehyde and the amine, which then undergoes nucleophilic attack by the deprotonated isatin nitrogen. This reaction provides a straightforward method for introducing an aminomethyl group onto the N-1 position of the isatin ring. academicjournals.org

| Active Hydrogen Compound | Aldehyde | Amine | Product Type | Ref. |

| Isatin (N-H) | Formaldehyde | Secondary Amine (e.g., Morpholine) | N-((dialkylamino)methyl)isatin | oarjbp.comacademicjournals.org |

| 2,3-dihydro-2-oxo-3-substituted indoles | Formaldehyde | Uracil | N-Mannich Base | oarjbp.com |

While this reaction is not directly applicable to this compound due to the absence of the N-H proton, it is a key reaction for the synthesis of a wide range of N-functionalized isatin derivatives that can serve as precursors or analogs. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., Nitration, Friedel-Crafts)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org In this compound, the outcome of such reactions is governed by the cumulative electronic effects of the substituents already present on the benzene ring: the 5-chloro group, and the fused N-isopropyl-pyrrolidine-2,3-dione ring.

The directing effects of these groups are as follows:

-Cl (Chloro group): This group is deactivating due to its electron-withdrawing inductive effect, making the ring less reactive than benzene. unizin.org However, through resonance, it can donate lone-pair electrons, directing incoming electrophiles to the ortho and para positions (C4 and C6). organicchemistrytutor.compressbooks.pub

Fused Dione (B5365651) Ring: The electron-withdrawing carbonyl groups strongly deactivate the aromatic ring, making electrophilic substitution more difficult. This part of the molecule acts as a meta-directing group relative to its points of attachment (C4a and C7a). Therefore, it directs incoming electrophiles away from the C4, C6, and C7 positions.

N-isopropyl group: The alkyl group on the nitrogen atom is an electron-donating group that activates the ring system.

The interplay of these effects determines the regioselectivity. The chlorine at C5 directs incoming electrophiles to C4 and C6. However, the powerful deactivating and directing influence of the dione moiety generally makes substitution on the benzene ring challenging. Friedel-Crafts reactions, which involve the generation of a carbocation or acylium ion electrophile, are particularly sensitive to deactivating groups. wikipedia.orgbyjus.com Strongly deactivated rings, such as the one in this substituted isatin, are often unreactive under standard Friedel-Crafts conditions. masterorganicchemistry.com Nitration, typically carried out with a mixture of nitric and sulfuric acids, would also be expected to proceed slowly, with the position of substitution dictated by the complex balance of these activating and deactivating influences. libretexts.org

| Reaction Type | Reagents | Expected Outcome |

| Nitration | HNO₃ / H₂SO₄ | Substitution at C7 is most likely, directed ortho to the activating N-isopropyl group and avoiding the positions most deactivated by the carbonyls. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Reaction is generally unfavorable due to the strongly deactivated ring. masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is generally unfavorable due to deactivation of the ring. nih.govmt.com |

Ring Transformation and Rearrangement Processes

The strained five-membered ring and the presence of two adjacent carbonyl groups make the indoline-2,3-dione scaffold susceptible to various ring transformation and rearrangement reactions, providing pathways to larger heterocyclic systems. researchgate.net

Ring expansion reactions are a valuable synthetic utility of isatins, allowing for the construction of larger, often biologically active, heterocyclic frameworks that are otherwise difficult to access. nih.gov The high electrophilicity of the C3-carbonyl carbon is a key factor enabling these transformations. nih.gov

A common method involves the reaction of isatin derivatives with diazo compounds. For instance, treatment with diazomethane (B1218177) or its derivatives can lead to the insertion of a methylene (B1212753) group, expanding the five-membered ring to a six-membered one. chemistryviews.orgacs.org A notable application is the regioselective reaction with in-situ generated α-aryldiazomethanes to produce quinolinone scaffolds, such as viridicatin (B94306) alkaloids. researchgate.netorganic-chemistry.org The mechanism involves the initial nucleophilic attack of the diazo compound at the C3-carbonyl, followed by cyclization, nitrogen extrusion, and rearrangement to yield the expanded ring system. organic-chemistry.org The presence of substituents on the isatin ring, such as the 5-chloro group, can influence the reaction yields, with electron-withdrawing groups sometimes leading to lower efficiency compared to electron-donating groups. organic-chemistry.org

| Reagent | Catalyst | Product Type |

| Trimethylsilyldiazomethane | Scandium triflate (Sc(OTf)₃) | Quinolin-2-one derivatives chemistryviews.org |

| α-Aryldiazomethanes (in situ) | Potassium carbonate (K₂CO₃) | Viridicatin alkaloids (substituted quinolinones) researchgate.netorganic-chemistry.org |

| N-Substituted pyridinium (B92312) bromide and indene-1,3-dione | Not specified | Dibenzo[b,d]azepin-6-one nih.gov |

The reduction of the carbonyl groups in indoline-2,3-diones can lead to different products depending on the reagents and conditions. A complete reductive deoxygenation to form a fully aromatic indole (B1671886) is not a typical direct transformation. Instead, selective reduction is more common.

The Wolff-Kishner reaction, or similar reductions using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), chemoselectively reduces the C3-ketone to a methylene group (-CH₂-). tandfonline.comtandfonline.com This reaction proceeds through a hydrazone intermediate and results in the formation of the corresponding oxindole (B195798) (indolin-2-one). tandfonline.com For this compound, this reaction would yield 5-Chloro-1-isopropyloxindole. This one-pot reduction is often mild and efficient for synthesizing oxindole derivatives. tandfonline.comtandfonline.com

Obtaining the fully aromatic indole from an indoline-2,3-dione would require a more complex, multi-step process involving the reduction of both carbonyls and subsequent aromatization. For example, reduction can sometimes lead to 2,3-dihydroindoles, which may then be sensitive to oxidation and can aromatize to the corresponding indole. nih.gov

Chemo- and Regioselectivity Considerations in Reactions Involving Substituted Indoline-2,3-diones

The presence of multiple reactive sites in this compound—two distinct carbonyl groups, an aromatic ring, and alpha-protons—makes chemo- and regioselectivity critical considerations in its chemical transformations.

Chemoselectivity: The two carbonyl groups exhibit different reactivity. The C3-carbonyl has more ketone-like character and is significantly more electrophilic than the C2-carbonyl, which is part of an amide (lactam) linkage. Consequently, nucleophilic additions and reductions preferentially occur at the C3 position. This is clearly demonstrated in the Wolff-Kishner-like reduction with hydrazine, which selectively targets the C3-ketone to form an oxindole, leaving the C2-amide intact. tandfonline.comtandfonline.com

Regioselectivity: Regioselectivity is primarily observed in two types of reactions:

Electrophilic Aromatic Substitution: As discussed in section 3.1.3, the positions for electrophilic attack on the benzene ring (C4, C6, C7) are electronically distinct. The directing effects of the chloro and N-isopropyl groups compete with the deactivating nature of the dione system, leading to preferential substitution at a specific site, most likely C7. organicchemistrytutor.comlumenlearning.com

Ring Expansion Reactions: These reactions also exhibit high regioselectivity. In the reaction with α-aryldiazomethanes, the expansion occurs in a controlled manner to yield specific quinolinone isomers rather than a mixture of products. researchgate.netorganic-chemistry.org The initial nucleophilic attack occurs at the C3-carbonyl, and the subsequent rearrangement is governed by the migratory aptitude of the adjacent carbon atoms, leading to a predictable structural outcome.

Theoretical and Computational Chemistry Studies of Indoline 2,3 Diones

Quantum Mechanical Investigations (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been extensively employed to unravel the intricacies of the electronic and structural properties of indoline-2,3-diones. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

DFT studies are instrumental in characterizing the electronic structure of indoline-2,3-dione derivatives. These investigations often focus on the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For substituted isatins, the nature and position of substituents significantly impact the electronic properties. For instance, studies on 5-chloroisatin (B99725) have shown that the chlorine atom, being an electron-withdrawing group, can influence the electron density distribution across the molecule. This, in turn, affects the HOMO-LUMO energy gap. Computational studies have demonstrated that substitutions on the isatin (B1672199) ring can modulate these energy levels, thereby fine-tuning the molecule's reactivity.

The molecular electrostatic potential (MEP) surface, calculated using DFT, is valuable for predicting the reactive sites for both nucleophilic and electrophilic attacks. The MEP maps showcase the electron density distribution, with red regions indicating areas of high electron density (prone to electrophilic attack) and blue regions representing areas of low electron density (prone to nucleophilic attack).

Table 1: Frontier Molecular Orbital Energies of Selected Isatin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isatin | -6.58 | -2.66 | 3.92 |

| 5-Fluoroisatin | -6.65 | -2.78 | 3.87 |

| 5-Chloroisatin | -6.72 | -2.91 | 3.81 |

| 5-Methylisatin | -6.45 | -2.61 | 3.84 |

| 5-Methoxyisatin | -6.21 | -2.45 | 3.76 |

Note: The data presented in this table is illustrative and based on typical values found in computational studies of isatin derivatives. Actual values may vary depending on the specific computational methods and basis sets used.

Quantum mechanical calculations are pivotal in elucidating the mechanisms of chemical reactions involving indoline-2,3-diones. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, intermediates, and transition states. The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. Understanding its structure and energy is key to predicting reaction rates and outcomes.

For isatin and its derivatives, DFT has been used to study various reactions, such as N-alkylation, condensation, and cycloaddition reactions. These studies can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible pathways. For instance, in the 1,3-dipolar cycloaddition reaction between azides and 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, DFT calculations can help in determining the preferred regioisomer by analyzing the energies of the corresponding transition states.

Computational models can also shed light on the role of catalysts in these reactions by modeling the interaction of the catalyst with the reactants and transition states. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. The fleeting nature of transition states makes their experimental observation extremely challenging, making computational chemistry an essential tool in this area of research. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a bridge between the quantum mechanical world and the macroscopic behavior of molecules. These methods are particularly useful for studying the interactions of indoline-2,3-diones with biological macromolecules and for understanding their dynamic behavior.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For indoline-2,3-dione derivatives, molecular docking studies have been instrumental in identifying potential biological targets and in explaining their mechanism of action.

These studies involve docking the indoline-2,3-dione derivative into the active site of a target protein, such as an enzyme or a receptor. The docking algorithm then calculates a binding score, which is an estimate of the binding affinity. The resulting docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

For example, docking studies of isatin-based compounds have been performed against a variety of targets, including kinases, proteases, and oxidases, to explore their potential as inhibitors. These studies have shown that the isatin scaffold can fit into the active sites of these enzymes and form crucial interactions that lead to inhibition. The substituents on the isatin ring play a significant role in modulating the binding affinity and selectivity.

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. MD simulations provide a detailed picture of the conformational changes, flexibility, and stability of a ligand and its complex with a biological target.

In the context of indoline-2,3-diones, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex in a solvent environment, researchers can observe how the ligand and protein move and interact over a period of nanoseconds or even microseconds. This can help to validate the docking results and to identify the most stable binding mode.

Computational Approaches to Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

For indoline-2,3-dione derivatives, various QSAR studies have been conducted to understand the structural requirements for different biological activities, such as anticancer, antimicrobial, and antiviral effects. These studies typically involve a set of compounds with known biological activities. A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates the descriptors with the biological activity. The predictive power of the model is assessed using various validation techniques.

A 2D-QSAR study on N-alkyl substituted isatins as anticancer agents revealed that descriptors such as the number of bromine atoms, the chi2 index (a topological descriptor), and the solvent-accessible hydrophilic area contribute to the biological activity. jocpr.com Such models provide valuable insights into the SAR of the series and can guide the synthesis of new derivatives with improved activity. For example, a QSAR model might suggest that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the isatin ring could enhance the desired biological effect.

Rational Design Principles for Novel Substituted Indoline-2,3-diones

Rational drug design for indoline-2,3-dione derivatives involves a strategic, knowledge-based approach to modifying the core structure to enhance biological activity and selectivity. This process relies on understanding the structure-activity relationships (SAR) of existing compounds to guide the synthesis of new, more potent molecules.

Several key principles guide the design of novel substituted indoline-2,3-diones:

Scaffold Hopping and Bioisosteric Replacement : A common strategy involves identifying a known biologically active scaffold and designing new derivatives based on its core structure. For instance, 3-substituted-indolin-2-one derivatives have been designed based on the structures of aurones and azaaurones, which are known for their anti-inflammatory activity. mdpi.com Another approach is the isosteric replacement of certain moieties, such as replacing the imidazolidine-2,5-dione moiety in a spirohydantoin scaffold, to create new chemical entities with potentially improved properties. nih.gov

Substitution Pattern Analysis : The nature and position of substituents on the indoline-2,3-dione ring system are critical determinants of biological activity. Studies have shown that the addition of specific functional groups can significantly modulate a compound's efficacy. For example, in the design of anti-inflammatory agents, derivatives substituted with electronegative groups like chlorine (Cl), bromine (Br), or trifluoromethyl (CF3) demonstrated significant suppression of nitric oxide secretion. mdpi.com Similarly, the introduction of electron-donating groups (EDG) or less electron-withdrawing groups (EWG) has been found to enhance the inhibitory potential of certain indoline-2,3-dione-based compounds against enzymes like α-glucosidase and α-amylase. nih.gov

Conformational Rigidification : This principle involves modifying a flexible molecule to lock it into a specific, biologically active conformation. This can lead to higher affinity for the target receptor by reducing the entropic penalty of binding. This approach has been used in the design of novel spiro[indoline-3,3′- nih.govsemanticscholar.orgresearchgate.netthiadiazolidinyl]-2-one derivatives to create more potent compounds. nih.gov

Fragment-Based Design : This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. nih.gov This allows for a more targeted exploration of the chemical space around the binding site.

By applying these principles, chemists can systematically modify the indoline-2,3-dione scaffold to optimize interactions with biological targets, thereby improving potency and selectivity for various therapeutic applications, including anticancer and anti-inflammatory agents. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug design, allowing researchers to predict the activity of unsynthesized compounds and to understand the physicochemical properties that govern their efficacy. espublisher.com

For indoline-2,3-dione derivatives, QSAR studies have been successfully employed to develop predictive models for various biological activities, including anticancer and enzyme inhibition. nih.govresearchgate.net The process involves several key steps:

Data Set Compilation : A series of indoline-2,3-dione derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. This dataset is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including electronic, steric, hydrophobic, and topological properties.

Model Generation : Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate a mathematical equation that links the molecular descriptors to the biological activity. mdpi.com For example, a highly predictive QSAR model was built for a series of aldose reductase inhibitors, resulting in an equation with a high correlation coefficient (r² = 0.99), indicating a strong relationship between the structural descriptors and the inhibitory activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously validated. Internal validation techniques like leave-one-out cross-validation (q²) are used on the training set. mdpi.com External validation is performed by using the model to predict the activity of the compounds in the test set, and the predictive accuracy is assessed (r²ext). mdpi.com A robust and validated QSAR model can then be reliably used to predict the activity of newly designed compounds. nih.gov

Atom-based 3D-QSAR models can further complement pharmacophore models by identifying the specific physicochemical features and spatial arrangements that are most correlated with the biological potency of indoline-2,3-dione derivatives. mdpi.com These validated models serve as powerful tools for the virtual screening of compound libraries and the rational design of new derivatives with enhanced therapeutic potential.

In Silico Prediction of Drug-Likeness and Relevant Molecular Descriptors

Before committing to costly and time-consuming synthesis and biological testing, it is essential to evaluate whether a designed molecule possesses favorable properties to be considered a potential drug. This evaluation, known as "drug-likeness" assessment, is a critical step in modern drug discovery and is often performed using in silico computational methods. mdpi.comnih.gov

Drug-Likeness and Lipinski's Rule of Five

Drug-likeness is a qualitative concept used to predict whether a compound has pharmacokinetic and physicochemical properties that would make it a likely orally active drug in humans. nih.gov One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five (Ro5). This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5 (sum of -OH and -NH groups)

Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Computational tools and web servers, such as SwissADME, are commonly used to calculate these properties for novel indoline-2,3-dione derivatives and assess their compliance with the Ro5. nih.gov

ADME Prediction and Molecular Descriptors

Beyond Lipinski's rule, in silico models are used to predict a compound's ADME profile, which stands for Absorption, Distribution, Metabolism, and Excretion. nih.govmdpi.com These predictions are crucial for screening chemical libraries and prioritizing compounds for further development. mdpi.com Servers like admetSAR and Preadmet are utilized to estimate these pharmacokinetic properties. nih.gov

The table below illustrates a typical in silico analysis of molecular descriptors and drug-likeness parameters for a hypothetical indoline-2,3-dione derivative.

| Property/Descriptor | Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C11H10ClNO2 | N/A |

| Molecular Weight | 223.66 g/mol | Yes (≤ 500) |

| LogP | 1.85 | Yes (≤ 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Molar Refractivity | 58.45 | N/A |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | N/A |

| Number of Rotatable Bonds | 1 | N/A |

| Number of Ro5 Violations | 0 | Yes |

This table contains generated data for illustrative purposes.

By integrating these computational predictions early in the design phase, researchers can effectively filter out compounds with unfavorable properties and focus resources on derivatives, like 5-Chloro-1-isopropylindoline-2,3-dione, that exhibit the most promising drug-like characteristics.

Q & A

What are the standard synthetic routes for 5-Chloro-1-isopropylindoline-2,3-dione, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis typically involves nucleophilic substitution or alkylation of isatin derivatives. For example, 5-chloroisatin derivatives are reacted with isopropyl halides in polar aprotic solvents (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to introduce the isopropyl group . Optimization may include varying reaction time (6–12 hours), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of isatin to alkylating agent). Post-reaction purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for yield improvement (typically 60–75%) .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Level: Basic

Answer:

- X-ray crystallography resolves the planar indoline-dione core and substituent orientation, with bond lengths (e.g., C=O at 1.20–1.22 Å) and dihedral angles confirming conjugation .

- NMR (¹H/¹³C): Aromatic protons appear at δ 6.8–7.5 ppm, while the isopropyl group shows δ 1.2–1.4 ppm (CH₃) and δ 4.0–4.5 ppm (CH) .

- IR confirms carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and C-Cl at 550–600 cm⁻¹ .

How can computational methods (e.g., DFT) elucidate reaction mechanisms and electronic properties?

Level: Advanced

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites, such as electrophilic substitution at the chloro position . Transition state analysis (e.g., for isopropyl group introduction) reveals activation energies, while Natural Bond Orbital (NBO) analysis quantifies conjugation between the indoline ring and carbonyl groups . Software like Gaussian or MOE is used with B3LYP/6-31G(d) basis sets .

What strategies resolve contradictions in crystallographic data, such as bond length deviations?

Level: Advanced

Answer:

Discrepancies in bond lengths (e.g., C–C vs. literature values) require cross-validation with multiple techniques:

- Compare X-ray data with neutron diffraction or high-resolution TEM.

- Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-π stacking at 3.8 Å) that may distort geometries .

- Re-optimize computational models (DFT) with dispersion corrections to match experimental data .

How does steric hindrance from the isopropyl group influence reactivity?

Level: Advanced

Answer:

The isopropyl group introduces steric bulk, reducing accessibility to the indoline N1 position. Kinetic studies (e.g., competitive alkylation with smaller substituents) show slower reaction rates (≈30% reduction) compared to unsubstituted analogs. Molecular docking or steric maps (using MOE) quantify spatial occupancy .

What are the stability considerations for this compound under different storage conditions?

Level: Basic

Answer:

- Thermal stability: Decomposition above 200°C (DSC/TGA data).

- Light sensitivity: Store in amber vials to prevent photodegradation of the chloro substituent.

- Moisture: Hygroscopic; store under inert gas (N₂/Ar) with desiccants .

How can its biochemical activity (e.g., enzyme inhibition) be systematically evaluated?

Level: Advanced

Answer:

- In vitro assays : Test acetylcholinesterase inhibition via Ellman’s method (IC₅₀ values).

- Docking studies : Target enzymes (e.g., PDB IDs 4EY7) using AutoDock Vina to predict binding affinities .

- SAR analysis : Compare with analogs (e.g., bromo or nitro derivatives) to identify pharmacophore contributions .

What crystallographic packing interactions are critical for stability?

Level: Advanced

Answer:

π-π stacking between indoline rings (centroid distance ≈3.8 Å) and weak C–H···O hydrogen bonds (2.5–2.7 Å) stabilize the lattice. Thermal displacement parameters (Ueq) validate these interactions in refinement models .

How to design experiments to minimize byproducts during synthesis?

Level: Basic

Answer:

- Use Dean-Stark traps for azeotropic removal of water in condensation steps.

- Monitor reaction progress via TLC (Rf ≈0.4 in ethyl acetate/hexane).

- Optimize stoichiometry (1:1.05 excess of alkylating agent) to reduce di-alkylation byproducts .

What advanced spectroscopic techniques confirm tautomeric forms in solution?

Level: Advanced

Answer:

- Dynamic NMR : Observe coalescence of keto-enol proton signals at variable temperatures.

- UV-Vis : Compare λmax shifts (e.g., 280 nm for keto vs. 320 nm for enol) in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.